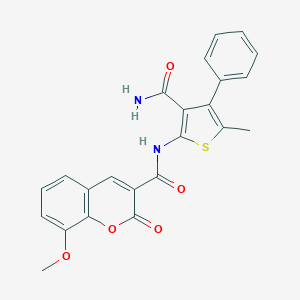![molecular formula C20H17ClN2O2 B214065 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B214065.png)
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of B-cell malignancies.
作用機序
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide selectively binds to BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways involved in B-cell proliferation, survival, and migration. This results in the suppression of B-cell malignancies.
Biochemical and Physiological Effects:
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been found to induce cell death in B-cell malignancies by activating apoptotic pathways. It also inhibits the migration and invasion of cancer cells by suppressing the expression of genes involved in these processes. Additionally, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
実験室実験の利点と制限
One of the major advantages of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, like other small molecule inhibitors, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide may have limitations in terms of drug resistance and toxicity. Further studies are needed to determine the optimal dosing and treatment duration for 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide.
将来の方向性
There are several potential future directions for the development of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide as a therapeutic agent. One area of interest is the combination of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of interest is the investigation of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Additionally, the development of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide as a chemo-preventive agent for high-risk populations may also be explored.
合成法
The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with 2-chlorobenzyl chloride to obtain 4-[(2-chlorophenyl) methyl]benzamide. This intermediate is then reacted with pyridine-4-carboxaldehyde to obtain the final product, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide.
科学的研究の応用
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has also been found to be effective in overcoming resistance to other BTK inhibitors, such as ibrutinib.
特性
製品名 |
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide |
|---|---|
分子式 |
C20H17ClN2O2 |
分子量 |
352.8 g/mol |
IUPAC名 |
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-3-1-2-4-19(18)25-14-16-5-7-17(8-6-16)20(24)23-13-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,23,24) |
InChIキー |
CWVJTTJVQCNMLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B214006.png)